molecular formula C12H18Na5O23S4Sb B231939 Stibophen CAS No. 15489-16-4

Stibophen

Cat. No.: B231939
CAS No.: 15489-16-4
M. Wt: 895.2 g/mol
InChI Key: ZDDUXABBRATYFS-UHFFFAOYSA-F
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Description

Stibophen, also known as pentasodium 2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-5,7-disulfonate, is an anthelmintic compound originally developed by Bayer. It is primarily used for the treatment of schistosomiasis, a parasitic disease caused by blood flukes. This compound is classified as a trivalent antimony compound and is administered via intramuscular injection .

Preparation Methods

The synthesis of Stibophen involves the reaction of antimony trioxide with catechol disulfonic acid. The reaction conditions typically include heating the mixture under reflux in the presence of a suitable solvent. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Stibophen undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form higher oxidation state antimony compounds.

    Reduction: It can be reduced to lower oxidation state antimony compounds.

    Substitution: this compound can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Stibophen has a wide range of scientific research applications:

Mechanism of Action

Stibophen exerts its effects by inhibiting the enzyme phosphofructokinase, which is essential for glycolysis in parasitic worms. By binding to the sulfhydryl (–SH) group of the enzyme, this compound disrupts the glycolytic pathway, leading to paralysis and death of the worms. The worms then lose their hold on the mesenteric veins, undergo hepatic shift, and are eventually phagocytosed by liver cells .

Comparison with Similar Compounds

Stibophen is unique among antimony compounds due to its specific structure and mode of action. Similar compounds include:

This compound stands out due to its specific inhibition of phosphofructokinase and its effectiveness in treating schistosomiasis with relatively low toxicity .

Properties

CAS No.

15489-16-4

Molecular Formula

C12H18Na5O23S4Sb

Molecular Weight

895.2 g/mol

IUPAC Name

pentasodium;2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate;heptahydrate

InChI

InChI=1S/2C6H6O8S2.5Na.7H2O.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;;;;;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;;7*1H2;/q;;5*+1;;;;;;;;+3/p-8

InChI Key

ZDDUXABBRATYFS-UHFFFAOYSA-F

SMILES

C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+]

15489-16-4

Synonyms

fuadin
sodium antimony bis-catechol 2,4 disulfonate
Stibophen

Origin of Product

United States

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